![molecular formula C11H16N2O B3372481 N-[3-(aminomethyl)phenyl]-2-methylpropanamide CAS No. 918810-72-7](/img/structure/B3372481.png)
N-[3-(aminomethyl)phenyl]-2-methylpropanamide
説明
N-[3-(aminomethyl)phenyl]-2-methylpropanamide, also known as NAPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. NAPA is a derivative of the widely used drug, tramadol, and is believed to possess potent analgesic properties.
科学的研究の応用
N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been primarily studied for its potential use as an analgesic drug. It is believed to act on the central nervous system by binding to the mu-opioid receptors, which are responsible for the perception of pain. Several studies have demonstrated the analgesic efficacy of N-[3-(aminomethyl)phenyl]-2-methylpropanamide in animal models of pain, including neuropathic pain and inflammatory pain. Moreover, N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been shown to have a lower risk of addiction and dependence compared to other opioid drugs, making it an attractive alternative for the treatment of chronic pain.
作用機序
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-methylpropanamide involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the G-protein coupled receptors, which leads to the inhibition of adenylate cyclase and the subsequent decrease in the intracellular levels of cyclic AMP. This signaling cascade ultimately results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are responsible for the perception of pain.
Biochemical and Physiological Effects:
N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been shown to produce several biochemical and physiological effects in animal models. These include the inhibition of pain transmission, the modulation of the immune response, and the reduction of inflammation. Moreover, N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been shown to have a lower risk of respiratory depression and gastrointestinal side effects compared to other opioid drugs, making it a safer alternative for the treatment of chronic pain.
実験室実験の利点と制限
N-[3-(aminomethyl)phenyl]-2-methylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties have been extensively studied. Moreover, N-[3-(aminomethyl)phenyl]-2-methylpropanamide has been shown to have a high degree of selectivity for the mu-opioid receptors, making it a useful tool for studying the role of these receptors in pain perception. However, N-[3-(aminomethyl)phenyl]-2-methylpropanamide has some limitations, including its low solubility in water and its relatively short half-life in the body, which may limit its effectiveness in certain experimental settings.
将来の方向性
Several future directions for research on N-[3-(aminomethyl)phenyl]-2-methylpropanamide can be identified. These include the optimization of the synthesis method to increase the yield and purity of the product, the investigation of the pharmacokinetics and pharmacodynamics of N-[3-(aminomethyl)phenyl]-2-methylpropanamide in humans, and the development of novel drug delivery systems for N-[3-(aminomethyl)phenyl]-2-methylpropanamide. Moreover, further studies are needed to elucidate the mechanisms underlying the analgesic efficacy of N-[3-(aminomethyl)phenyl]-2-methylpropanamide, as well as its potential applications in the treatment of other diseases such as depression and anxiety.
Conclusion:
In conclusion, N-[3-(aminomethyl)phenyl]-2-methylpropanamide is a chemical compound with significant potential for use in the field of medicine. Its synthesis method has been extensively studied and optimized, and it has been shown to possess potent analgesic properties with a lower risk of addiction and dependence compared to other opioid drugs. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential applications in the treatment of other diseases.
特性
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIQBJCTFVOUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588252 | |
| Record name | N-[3-(Aminomethyl)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-methylpropanamide | |
CAS RN |
918810-72-7 | |
| Record name | N-[3-(Aminomethyl)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 918810-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



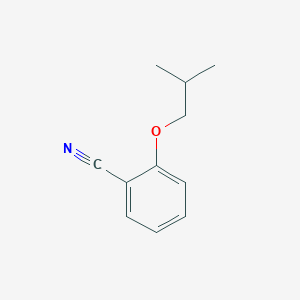

![Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride](/img/structure/B3372417.png)
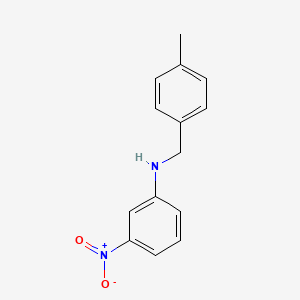
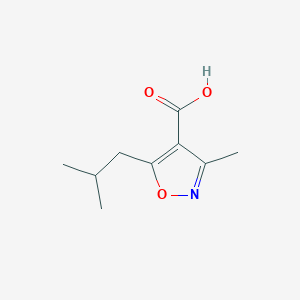
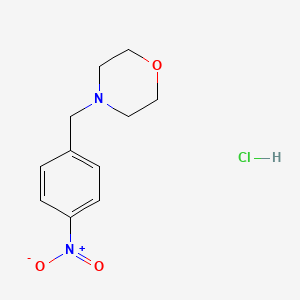
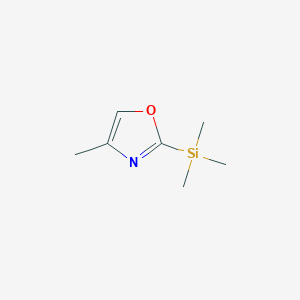


![2-(4-Methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3372465.png)

![N-[3-(aminomethyl)phenyl]sulfamide](/img/structure/B3372474.png)

